REACTION_CXSMILES
|
[C:1]1([CH:7]([C:10]2[N:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[SH2:23]>N1C=CC=CC=1>[C:1]1([CH:7]([C:10]2[N:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[C:8]([NH2:9])=[S:23])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C#N)C=1N=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The sealed mixture was then left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid cake
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the
|
Type
|
CONCENTRATION
|
Details
|
concentrate from ethanol
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=S)N)C=1N=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |